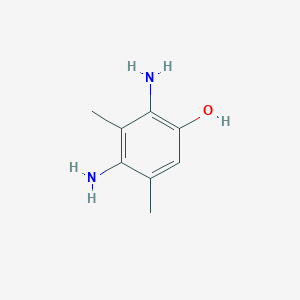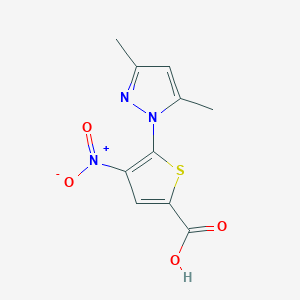
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group, a dimethylpyrazolyl group, and a nitro group
Métodos De Preparación
The synthesis of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group, the dimethylpyrazolyl group, and the nitro group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylpyrazolyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- can be compared with similar compounds such as:
2-Thiophenecarboxylic acid derivatives: These compounds share the thiophene ring and carboxylic acid group but differ in other substituents.
Pyrazole derivatives: These compounds contain the pyrazole ring but may have different substituents and functional groups.
Nitro compounds: These compounds feature the nitro group but may have different core structures. The uniqueness of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90946-90-0 |
|---|---|
Fórmula molecular |
C10H9N3O4S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
5-(3,5-dimethylpyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4S/c1-5-3-6(2)12(11-5)9-7(13(16)17)4-8(18-9)10(14)15/h3-4H,1-2H3,(H,14,15) |
Clave InChI |
FKJVDZIOVCSSQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=C(C=C(S2)C(=O)O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


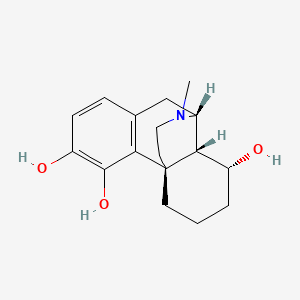
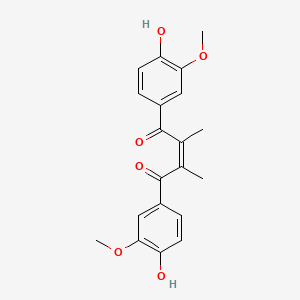
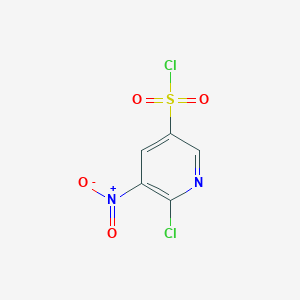
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)



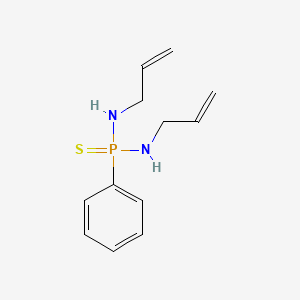
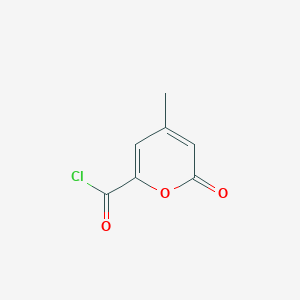
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
